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Compound of Interest

Compound Name: Nvp acq090

CAS No.: 362612-47-3

Cat. No.: B1677047 Get Quote

Introduction & Compound Profile
NVP-ACQ090 (CAS: 362612-47-3) is a decahydroisoquinoline-based small molecule

developed by Novartis. It acts as a highly selective antagonist for the Somatostatin sst3

receptor (pK_b = 7.88). The compound has significant implications in metabolic research,

particularly for enhancing glucose-dependent insulin secretion (GDIS) in Type 2 Diabetes

Mellitus (T2DM) models.

Chemical Identity[1][2]
IUPAC Name:1-[[(4S,4aS,8aR)-Decahydro-2-[(2S)-3-(6-methoxy-3-pyridinyl)-2-

methylpropyl]-4-isoquinolinyl]carbonyl]-4-(3,4-difluorophenyl)-piperazine

Molecular Formula: C₃₀H₄₀F₂N₄O₂

Molecular Weight: 526.66 g/mol

Key Structural Motifs:

(4S,4aS,8aR)-Decahydroisoquinoline Core: A rigid, bicyclic scaffold providing

stereochemical definition.

Chiral Pyridine Side Chain: A (2S)-2-methyl-3-(6-methoxypyridin-3-yl)propyl moiety

responsible for receptor sub-pocket binding.
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Difluorophenyl Piperazine: A lipophilic tail enhancing potency and metabolic stability.

Retrosynthetic Analysis & Strategy
The synthesis of NVP-ACQ090 is best approached via a convergent strategy. The molecule is

disconnected into three primary fragments. The critical challenge is establishing the

(4S,4aS,8aR) stereochemistry of the core and the (2S) center of the side chain.

Strategic Disconnections
Amide Bond Formation: Disconnection of the piperazine tail from the decahydroisoquinoline

carbonyl.

N-Alkylation/Reductive Amination: Disconnection of the pyridine side chain from the

secondary amine of the decahydroisoquinoline core.

NVP-ACQ090
(Target Molecule)

Amide Coupling

Fragment A:
1-(3,4-Difluorophenyl)piperazine N-Alkylated Core Precursor

Coupling

Fragment B:
(4S,4aS,8aR)-Decahydroisoquinoline-

4-carboxylic acid

Fragment C:
(2S)-3-(6-Methoxy-3-pyridinyl)-

2-methylpropanal

Reductive Amination
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Figure 1: Retrosynthetic breakdown of NVP-ACQ090 into three modular building blocks.

Detailed Synthesis Protocol
This protocol follows the optimized chemo-enzymatic route (Bänziger et al., Tetrahedron:

Asymmetry 2003), which reduces the original 9-step linear sequence to a highly efficient

convergent process.

Phase 1: Synthesis of the Chiral Side Chain (Fragment
C)
The (2S)-methyl stereocenter is generated via enzymatic resolution, avoiding expensive chiral

auxiliaries.

Reagents:

Diethyl methylmalonate

5-Bromo-2-methoxypyridine

Pig Liver Esterase (PLE) or Alcalase

LiAlH₄ (Lithium Aluminum Hydride)

Protocol:

Arylation: Perform a palladium-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with

diethyl methylmalonate (NaH, THF, reflux) to yield the aryl-malonate.

Decarboxylation: Hydrolyze and decarboxylate (AcOH/HCl, heat) to form racemic 2-methyl-

3-(6-methoxypyridin-3-yl)propionic acid.

Enzymatic Resolution:

Esterify the racemic acid (EtOH, H₂SO₄).

Suspend the ester in phosphate buffer (pH 7.5).
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Add Alcalase (or PLE) and stir at 25°C. The enzyme selectively hydrolyzes the (S)-ester to

the (S)-acid (or vice versa depending on enzyme specificity; check specific enzyme batch

activity).

Validation: Extract the unreacted ester (R-enantiomer) with heptane. Acidify the aqueous

phase and extract the desired (S)-acid.

Reduction & Oxidation:

Reduce the (S)-acid to the alcohol using LiAlH₄ in THF (0°C to RT).

Oxidize the alcohol to (2S)-3-(6-methoxy-3-pyridinyl)-2-methylpropanal using Swern

conditions (DMSO, Oxalyl chloride) or TEMPO/NaOCl. Note: Use immediately in Phase 3

to prevent racemization.

Phase 2: Synthesis of the Decahydroisoquinoline Core
(Fragment B)
Stereoselective hydrogenation is key to establishing the (4S,4aS,8aR) configuration.

Protocol:

Starting Material: Begin with commercially available isoquinoline-4-carboxylic acid.

Hydrogenation: Perform catalytic hydrogenation using Rh/Al₂O₃ or PtO₂ in acetic acid at high

pressure (50 bar, 60°C).

Critical Control: This step produces a mixture of diastereomers.[1][2] The all-cis isomer is

often favored, but the specific (4S,4aS,8aR) isomer must be isolated.

Resolution/Crystallization:

Treat the crude amino acid mixture with (L)-Tartaric acid or Mandelic acid in ethanol.

Recrystallize to isolate the pure (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid

salt.
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QC Check: Verify stereochemistry via NOESY NMR (look for cis-fused ring junction

protons).

Phase 3: Convergent Assembly
Step A: Amide Coupling

Dissolve (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid (Fragment B) in DMF.

Add 1-(3,4-difluorophenyl)piperazine (Fragment A, 1.1 equiv).

Add coupling agents: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv), followed by DIPEA (2.5

equiv).

Stir at RT for 16 hours.

Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over MgSO₄ and

concentrate.

Step B: Reductive Amination (Final Coupling)

Dissolve the amide intermediate from Step A in DCE (1,2-Dichloroethane).

Add (2S)-3-(6-methoxy-3-pyridinyl)-2-methylpropanal (Fragment C, 1.2 equiv).

Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 equiv) and catalytic acetic acid.

Stir at RT for 4-6 hours under N₂.

Quench: Add sat. NaHCO₃. Extract with DCM.

Crude Isolation: Concentrate the organic layer to yield crude NVP-ACQ090.

Purification Strategy
Given the basic nature of the piperazine and isoquinoline nitrogens, purification is most efficient

using pH-controlled methods.
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Method A: Flash Chromatography (Discovery Scale)
Stationary Phase: Silica Gel (amine-functionalized silica is preferred to reduce tailing).

Mobile Phase: DCM / MeOH / NH₄OH (95:5:0.5 gradient to 90:10:1).

Detection: UV at 254 nm.

Method B: Crystallization (Process Scale)
The "optimized" protocol highlights the ability to purify via salt formation, avoiding

chromatography.

Dissolve crude free base in Isopropanol (IPA) or Ethanol.

Add 1.0 equivalent of Fumaric acid or Succinic acid dissolved in warm ethanol.

Cool slowly to 0°C.

Filter the white precipitate.

Recrystallization: If purity is <98%, recrystallize from EtOH/Water (9:1).

Crude Reaction Mixture Aq. Workup (pH 10) Salt Formation
(Fumaric Acid/EtOH) Filtration & Wash Pure NVP-ACQ090

(>99% purity)

Click to download full resolution via product page

Figure 2: Non-chromatographic purification workflow suitable for scale-up.

Quality Control & Validation
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Parameter Specification Method

Appearance White to off-white powder Visual Inspection

Purity > 98.0%
HPLC (C18, ACN/H₂O + 0.1%

TFA)

Chiral Purity > 99% ee/de Chiral HPLC (Chiralpak AD-H)

Identity Consistent with structure ¹H NMR (400 MHz, DMSO-d₆)

Mass [M+H]⁺ = 527.3 ± 0.5 LC-MS (ESI+)

Residual Solvents < ICH Limits GC-Headspace

Key NMR Diagnostic Signals:

Pyridine Ring: δ 8.05 (d, 1H), 7.60 (dd, 1H), 6.75 (d, 1H).

Methoxy Group: Singlet at δ 3.82 ppm.

Piperazine Protons: Multiplets around δ 3.0–3.6 ppm.

Decahydroisoquinoline Core: Complex multiplets in the aliphatic region (δ 1.2–2.5 ppm).

Safety & Handling
Hazard Class: NVP-ACQ090 is a potent pharmacological agent. Treat as Toxic/Irritant.

PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle all powders in a fume hood or

powder enclosure.

Storage: Store solid at -20°C. Solutions in DMSO are stable at -20°C for up to 3 months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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